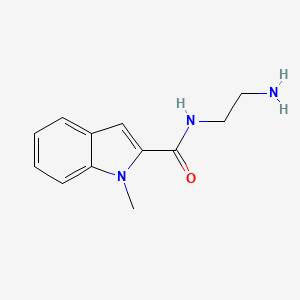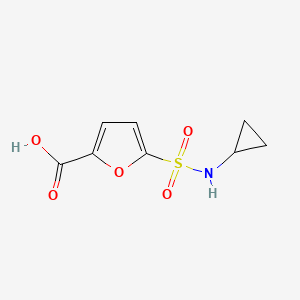![molecular formula C16H25N3O2 B1519234 1-(4-{2-[4-(2-Aminoéthyl)phénoxy]éthyl}pipérazin-1-yl)éthan-1-one CAS No. 1094860-51-1](/img/structure/B1519234.png)
1-(4-{2-[4-(2-Aminoéthyl)phénoxy]éthyl}pipérazin-1-yl)éthan-1-one
Vue d'ensemble
Description
The compound “1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one” is a chemical compound with a complex structure . It is related to other compounds such as “2-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol” and “N1- (2- (4- (2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine” which have similar structures .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a related compound, “2-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol”, is "1S/C16H27N3O2/c17-6-5-15-1-3-16 (4-2-15)21-14-12-19-9-7-18 (8-10-19)11-13-20/h1-4,20H,5-14,17H2" . This code provides a detailed description of the compound’s molecular structure.Applications De Recherche Scientifique
Recherche sur le cancer
Ce composé a été étudié pour son potentiel dans le traitement du cancer, en particulier pour cibler la poly(ADP-ribose) polymérase dans les cellules cancéreuses du sein humain. La relation structure-activité de ce composé a montré une perte significative de la viabilité des cellules cancéreuses du sein .
Silençage des gènes
Il a été utilisé dans la préparation de matériaux lipidiques pour le silençage des gènes in vivo à faible dose. Cette application est cruciale pour la recherche en thérapie génique et la compréhension de la fonction des gènes .
Stimulation immunitaire
Le composé s'est avéré prometteur en tant que partie des stimulateurs immunitaires multimodaux qui peuvent activer les cellules présentatrices d'antigènes et favoriser l'immunité antitumorale, ce qui constitue une étape importante vers l'amélioration de l'efficacité antitumorale .
Inhibition de la corrosion
Dans les applications industrielles, il a été utilisé pour étudier l'inhibition de la corrosion. Ceci est important pour protéger les matériaux et les infrastructures contre la dégradation .
Études d'activité biologique
Le composé est impliqué dans diverses réactions pour étudier l'activité biologique. Cette large application peut englober plusieurs domaines, y compris la pharmacologie et la toxicologie .
Catalyse
Il joue également un rôle dans la compréhension des effets des ligands métalliques sur la catalyse. Ceci est essentiel pour les réactions chimiques et les procédés industriels où des catalyseurs sont utilisés pour augmenter l'efficacité des réactions .
Ce ne sont là que quelques-unes des applications uniques du composé sur la base des informations disponibles. Si vous avez besoin d'informations plus détaillées ou d'applications supplémentaires, veuillez me le faire savoir !
MDPI - Développement de 1-(4-(substitué)pipérazin-1-yl)-2-((2-((4-méthoxybenzyl)thio)pyrimidin-4-yl)oxy)éthanones ChemicalBook - N-(2-aminoéthyl)pipérazine-1,4-diéthylamine Ambeed - N1-(2-(4-(2-Aminoéthyl)pipérazin-1-yl)éthyl)éthane-1,2-diamine MilliporeSigma - 1-(2-Aminoéthyl)pipérazine
Propriétés
IUPAC Name |
1-[4-[2-[4-(2-aminoethyl)phenoxy]ethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-14(20)19-10-8-18(9-11-19)12-13-21-16-4-2-15(3-5-16)6-7-17/h2-5H,6-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSBTVGTCLACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094860-51-1 | |
| Record name | 1-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)

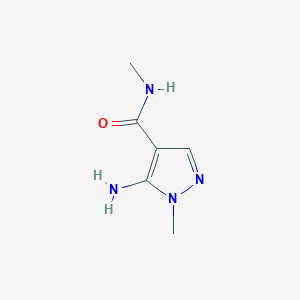
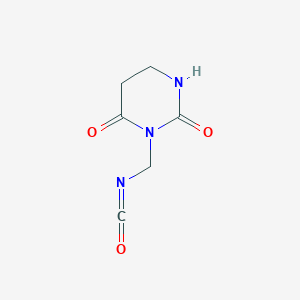
![Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate](/img/structure/B1519165.png)
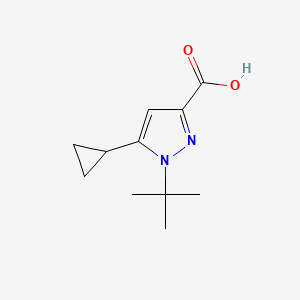
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)
